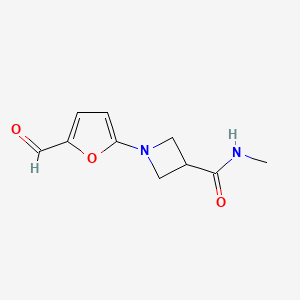
2-(6,7-Dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6,7-Dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid is a heterocyclic compound that features a benzothiazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzothiazole moiety is known for its biological activity and is found in several pharmacologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,7-dimethyl-2-aminobenzothiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6,7-Dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the benzothiazole ring, leading to a wide range of derivatives with potentially different biological activities.
Applications De Recherche Scientifique
2-(6,7-Dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its potential pharmacological properties are explored for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals due to its stable and reactive nature.
Mécanisme D'action
The mechanism of action of 2-(6,7-Dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid involves its interaction with specific molecular targets. The benzothiazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor-mediated pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: A simpler analog with similar biological activity but lacking the acetic acid moiety.
2-Aminobenzothiazole: Another related compound with a primary amine group instead of the acetic acid.
6,7-Dimethylbenzothiazole: A structurally similar compound with methyl groups at the same positions but without the acetic acid functionality.
Uniqueness
2-(6,7-Dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid is unique due to the presence of both the benzothiazole ring and the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The acetic acid group enhances its solubility and reactivity, while the benzothiazole ring provides a stable and bioactive framework.
Propriétés
Formule moléculaire |
C11H11NO3S |
|---|---|
Poids moléculaire |
237.28 g/mol |
Nom IUPAC |
2-(6,7-dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid |
InChI |
InChI=1S/C11H11NO3S/c1-6-3-4-8-10(7(6)2)12(5-9(13)14)16-11(8)15/h3-4H,5H2,1-2H3,(H,13,14) |
Clé InChI |
MYZPTABIVYYTDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=O)SN2CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


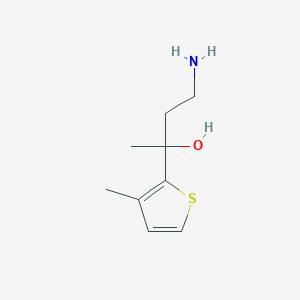
![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13194156.png)

![2-[(1-Methoxypropan-2-yl)amino]butan-1-ol](/img/structure/B13194167.png)
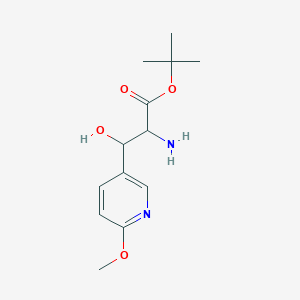


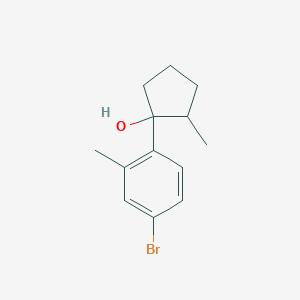
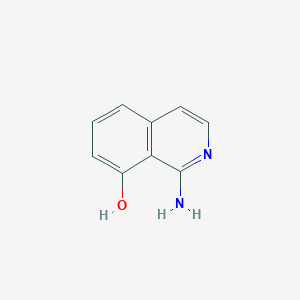
![1-[1-(Aminomethyl)cyclobutyl]but-3-EN-1-one](/img/structure/B13194198.png)

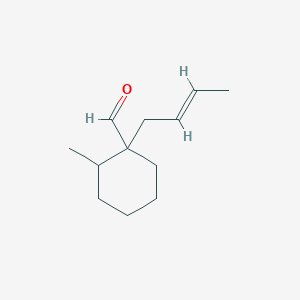
![Methyl 2,4,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13194205.png)
